An In-Depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of (2,6-diethoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and reactivity of this versatile reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Substituted Pyridinylboronic Acids
Pyridinylboronic acids are a cornerstone of contemporary organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. This class of reagents enables the efficient formation of carbon-carbon bonds, forging biaryl and heteroaryl structures that are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of alkoxy substituents, such as the two ethoxy groups in (2,6-diethoxypyridin-3-yl)boronic acid, modulates the electronic properties and steric profile of the pyridine ring, offering fine-tuned control over reactivity and the physicochemical properties of the resulting products.
Boronic acids, in general, are recognized for their versatility, stability under many conditions, and relatively low toxicity.[2] Their unique ability to act as Lewis acids and form reversible covalent complexes with diols is a key feature of their chemistry.[3] However, many heteroaryl boronic acids, particularly those of electron-deficient rings like pyridine, can be prone to decomposition via pathways such as protodeboronation, which presents a challenge in their synthesis and application.[4] This guide will address these aspects in the context of the title compound.
Physicochemical and Structural Properties
(2,6-Diethoxypyridin-3-yl)boronic acid is a derivative of pyridine containing two ethoxy groups flanking the nitrogen atom and a boronic acid functional group at the 3-position. While specific, experimentally determined data for this exact compound is sparse in publicly accessible literature, its properties can be reliably inferred from its constituent parts and comparison with its close analog, (2,6-dimethoxypyridin-3-yl)boronic acid.
| Property | Data | Source / Comment |
| Chemical Name | (2,6-Diethoxypyridin-3-yl)boronic acid | IUPAC Nomenclature |
| CAS Number | 1003043-46-6 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₄BNO₄ | --- |
| Molecular Weight | 211.02 g/mol | --- |
| Appearance | Expected to be a solid (powder or crystals) | Based on related boronic acids |
| Melting Point | 128-130 °C (for dimethoxy analog) | [5] The diethoxy analog may have a similar but distinct melting point. |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF). | General property of boronic acids used in synthesis. |
| Stability | Likely sensitive to heat and strong acids/bases. Prone to dehydration to form boroxine anhydrides. Best stored under inert atmosphere at low temperatures (-20°C). | General stability profile for pyridinylboronic acids.[4] |
Synthesis and Handling
The synthesis of (2,6-diethoxypyridin-3-yl)boronic acid is not widely documented with a specific, detailed protocol. However, a robust and logical synthetic strategy involves the directed ortho-metalation (DoM) of the precursor, 2,6-diethoxypyridine, followed by borylation. This approach is a standard and powerful method for the functionalization of substituted aromatic and heteroaromatic systems.[6][7]
Proposed Synthetic Protocol: Lithiation-Borylation
The key steps involve the deprotonation of the C3 position of the pyridine ring, which is activated by the two adjacent ethoxy groups, followed by quenching the resulting lithio-species with a borate ester.
Caption: Proposed workflow for the synthesis of (2,6-Diethoxypyridin-3-yl)boronic acid.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2,6-diethoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Causality Note: The low temperature is critical to prevent side reactions and ensure regioselective deprotonation at the C3 position, directed by the flanking ethoxy groups.
-
Borylation: To the freshly prepared lithiated species, add triisopropyl borate (B(Oi-Pr)₃) (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality Note: The borate ester acts as an electrophile, trapping the anionic intermediate to form a boronate ester complex.
-
Hydrolysis & Isolation: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final (2,6-Diethoxypyridin-3-yl)boronic acid.
Stability and Handling Considerations
Like many pyridinylboronic acids, the title compound is susceptible to degradation.[4] The primary pathway is often protodeboronation, especially in the presence of moisture and acid or base. It can also undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.
-
Storage: For long-term stability, it is imperative to store the compound under an inert atmosphere (argon or nitrogen), at low temperatures (freezer conditions, -20 °C), and protected from light.
-
Handling: When using in reactions, handle the solid quickly in the air to minimize moisture absorption. For critical applications, handling in a glovebox is recommended.
-
Alternative: For applications where stability is a major concern, the corresponding pinacol ester, (2,6-diethoxypyridin-3-yl)boronic acid pinacol ester, can be synthesized and used. Boronic esters are generally more stable to storage and chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (2,6-diethoxypyridin-3-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[8] This reaction is a powerful tool for constructing complex molecular architectures from simple precursors.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
This protocol is a generalized procedure based on conditions found to be effective for structurally similar 2-pyridylboronic acids and should be optimized for specific substrates.[1][9]
-
Reaction Setup: In a Schlenk flask or microwave vial, combine the aryl or heteroaryl halide (1.0 equiv.), (2,6-diethoxypyridin-3-yl)boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon). Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O) is commonly used. Causality Note: The base is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of solvent affects the solubility of reagents and can influence reaction rates.
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). The reaction can often be accelerated using microwave irradiation.[9]
-
Monitoring and Work-up: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Applications in Medicinal Chemistry and Drug Discovery
The 2,6-dialkoxypyridine scaffold is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, modulate solubility, and provide key hydrogen bond accepting sites through the pyridine nitrogen. Boronic acids themselves are increasingly utilized as pharmacophores, most famously in the proteasome inhibitor bortezomib.[2]
The combination of these two moieties in (2,6-diethoxypyridin-3-yl)boronic acid makes it a highly valuable building block for the synthesis of complex molecules targeting a range of biological targets, particularly protein kinases. The development of novel kinase inhibitors is a major focus in the treatment of cancer and inflammatory diseases.[10] While specific examples using the diethoxy derivative are not prevalent in literature, the analogous dimethoxy scaffold is a component of numerous patented compounds in drug discovery programs.
Conclusion
(2,6-Diethoxypyridin-3-yl)boronic acid represents a strategically important synthetic intermediate. While its inherent stability can pose challenges, these are readily overcome with appropriate handling and the use of optimized reaction protocols. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable and versatile route to complex heteroaromatic compounds of significant interest to the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical framework for the successful synthesis and application of this potent chemical tool.
References
-
Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Aggarwal, V. K., et al. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2012). Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology. Beilstein Journal of Organic Chemistry, 8, 136-141. Retrieved from [Link]
-
Richmond, W., et al. (2013). Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1067-1072. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 24(50), 9284-9288. Retrieved from [Link]
-
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
-
Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Portal. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Guijarro, D., & Yus, M. (2005). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Tetrahedron, 61(45), 10763-10769. Retrieved from [Link]
-
Singh, U. P., & Singh, R. P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4998. Retrieved from [Link]
-
Fortin, S., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1188. Retrieved from [Link]
-
Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]
-
Havelková, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]
-
Wagner, C. E., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
-
ChemBK. (2024, April 10). (2,6-Dimethoxypyridin-3-yl)boronic acid. Retrieved from [Link]
-
Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]
- Google Patents. (1999). US5939553A - Process for preparing pyridine-2,6-diamines.
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
-
Berion, D., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Retrieved from [Link]
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
-
Szawkało, J., et al. (2015). 2-(6-Bromopyridin-2-yl)-6-methyl-[11][12][13]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 956-959. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
